5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S. It is a sulfonyl chloride derivative of tetrahydronaphthalene, characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Safety and Hazards
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and is associated with the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride typically involves the sulfonation of tetrahydronaphthalene followed by chlorination. The process can be summarized as follows:
Sulfonation: Tetrahydronaphthalene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, forming the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or other hydride donors are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid: The sulfonic acid derivative of tetrahydronaphthalene.
5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: The sulfonamide derivative of tetrahydronaphthalene.
5,6,7,8-Tetrahydronaphthalene-2-sulfonate: The sulfonate derivative of tetrahydronaphthalene.
Uniqueness
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEIMPFRVQQOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406678 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61551-49-3 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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